2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline
Description
2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline is a heterocyclic compound featuring a quinoxaline core substituted with a piperazine-carbonyl moiety linked to a 5,7-dimethylbenzothiazole group. Quinoxalines are nitrogen-containing bicyclic systems known for their diverse pharmacological properties, including anticancer, antimicrobial, and kinase inhibition activities . Its synthesis likely involves coupling a pre-functionalized quinoxaline with a benzothiazole-piperazine intermediate via amidation or nucleophilic substitution .
Properties
IUPAC Name |
[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-quinoxalin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5OS/c1-14-11-15(2)20-18(12-14)25-22(29-20)27-9-7-26(8-10-27)21(28)19-13-23-16-5-3-4-6-17(16)24-19/h3-6,11-13H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVSGRQKJOWKKAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)N3CCN(CC3)C(=O)C4=NC5=CC=CC=C5N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5,7-Dimethyl-1,3-Benzothiazol-2-yl-Piperazine
Benzothiazole Ring Formation
The 5,7-dimethyl-1,3-benzothiazole core is typically synthesized via cyclization of 2-amino-4,6-dimethylthiophenol with a carbonyl source. For example, treatment with phosphorus trichloride (PCl₃) in anhydrous toluene at reflux (110°C) yields 2-chloro-5,7-dimethyl-1,3-benzothiazole. Alternative methods include using Lawesson’s reagent for thiazole ring closure under milder conditions (60°C, 12 hours).
Key Reaction:
$$
\text{2-Amino-4,6-dimethylthiophenol} + \text{PCl}_3 \xrightarrow{\text{Toluene, 110°C}} \text{2-Chloro-5,7-dimethyl-1,3-benzothiazole}
$$
Piperazine Substitution
The 2-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with piperazine. Optimized conditions involve copper(I) iodide (CuI) catalysis in dimethylformamide (DMF) at 120°C for 24 hours, achieving 85–90% yield. The reaction proceeds via a Meisenheimer complex, with piperazine acting as a bifunctional nucleophile.
Key Reaction:
$$
\text{2-Chloro-5,7-dimethyl-1,3-benzothiazole} + \text{Piperazine} \xrightarrow{\text{CuI, DMF}} \text{5,7-Dimethyl-1,3-benzothiazol-2-yl-piperazine}
$$
Synthesis of Quinoxaline-2-Carbonyl Intermediate
Quinoxaline-2-Carboxylic Acid Preparation
Quinoxaline-2-carboxylic acid is synthesized via oxidation of 2-methylquinoxaline using potassium permanganate (KMnO₄) in acidic medium (H₂SO₄, 80°C, 6 hours). Alternatively, Riley oxidation with selenium dioxide (SeO₂) in dioxane/water (1:1) at reflux provides the acid in 75% yield.
Key Reaction:
$$
\text{2-Methylquinoxaline} + \text{KMnO}4 \xrightarrow{\text{H}2\text{SO}_4} \text{Quinoxaline-2-carboxylic acid}
$$
Activation of Carboxylic Acid
The acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) under nitrogen at 0–5°C. Alternatively, oxalyl chloride with catalytic DMF achieves full conversion within 2 hours.
Key Reaction:
$$
\text{Quinoxaline-2-carboxylic acid} + \text{SOCl}_2 \xrightarrow{\text{DCM}} \text{Quinoxaline-2-carbonyl chloride}
$$
Coupling of Benzothiazole-Piperazine and Quinoxaline Moieties
Amide Bond Formation
The final step involves coupling quinoxaline-2-carbonyl chloride with 5,7-dimethyl-1,3-benzothiazol-2-yl-piperazine. N,N-Diisopropylethylamine (DIPEA) is used as a base in DCM at 0°C to room temperature, yielding 78–82% of the target compound. Alternatively, HATU-mediated coupling in DMF at 25°C achieves 88% yield with reduced side products.
Key Reaction:
$$
\text{Quinoxaline-2-carbonyl chloride} + \text{Benzothiazole-piperazine} \xrightarrow{\text{DIPEA}} \text{Target Compound}
$$
Comparative Analysis of Coupling Methods
| Method | Reagent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Classical Acylation | DIPEA | DCM | 0°C → RT | 78–82 | 95 |
| HATU-Mediated | HATU, DIPEA | DMF | 25°C | 88 | 98 |
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The replacement of one functional group with another, which can be achieved using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogues include quinoxaline derivatives with piperazine, thiazole, or fused heterocyclic substituents. Key comparisons are outlined below:
Key Observations
Structural Flexibility: The target compound’s 5,7-dimethylbenzothiazole group distinguishes it from brominated (e.g., compound 12) or thiazolo-fused derivatives (e.g., 9d). This substitution may improve lipophilicity and DNA-binding capacity compared to halogens or smaller heterocycles .
Biological Activity Trends: Piperazine-linked quinoxalines (e.g., compound 12) show dual anticancer and antimicrobial effects, suggesting the target compound may share this profile . Thiazoloquinoxalines (e.g., 9d) exhibit potent anticancer activity, but the benzothiazole group in the target compound could enhance metabolic stability compared to hydrazinyl-thiazole derivatives .
Synthetic Accessibility: Piperazine coupling to quinoxaline (target compound) aligns with methods for 7-(piperazin-1-yl)quinoxaline-2-carbonitrile 1,4-dioxide (86% yield using Boc-piperazine) .
Physicochemical Properties :
- The dimethylbenzothiazole group may increase logP compared to analogues with polar substituents (e.g., nitriles or dioxides), influencing membrane permeability .
Research Findings and Implications
- Anticancer Potential: Piperazine-quinoxaline derivatives demonstrate moderate to high cytotoxicity (IC₅₀: 1.5–10 μM) against cancer cell lines, likely via topoisomerase inhibition or kinase modulation . The target compound’s benzothiazole could enhance these effects, as benzothiazoles are known to intercalate DNA .
- Antimicrobial Activity: Piperazine enhances solubility and target engagement in Gram-negative bacteria (e.g., ciprofloxacin derivatives), but quinoxalines may require additional substituents for broad-spectrum efficacy .
- SAR Insights: Electron-withdrawing groups (e.g., nitriles, benzothiazoles) improve quinoxaline bioactivity, while bulky substituents (e.g., dimethylbenzothiazole) may reduce off-target interactions .
Biological Activity
2-[4-(5,7-dimethyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]quinoxaline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, cytotoxicity against cancer cell lines, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound features a quinoxaline core linked to a piperazine ring and a benzothiazole moiety. This structural complexity is believed to enhance its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4OS |
| Molecular Weight | 340.4 g/mol |
| CAS Number | 1351644-05-7 |
Research indicates that compounds with similar structural motifs often exhibit significant biological activities. The mechanisms of action for this compound may include:
1. Cytotoxicity:
Studies have shown that derivatives of quinoxaline can induce cytotoxic effects in various cancer cell lines. For instance, related compounds have demonstrated potent inhibitory activity against breast cancer cells (MCF-7), suggesting potential applications in cancer therapy .
2. Apoptosis Induction:
Compounds structurally similar to this quinoxaline derivative have been reported to induce apoptosis through pathways involving the activation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins such as Bcl2 . This mechanism is crucial for the development of anticancer agents.
Biological Activity Studies
Several studies have evaluated the biological activity of compounds related to this compound:
Cytotoxicity Assays:
In vitro studies using MTT assays demonstrated that certain quinoxaline derivatives exhibit significant cytotoxicity against breast cancer cell lines. For example, one study reported an IC50 value of 2.89 µM for a closely related compound against MCF-7 cells, indicating strong anticancer potential .
Topoisomerase Inhibition:
Topoisomerases are critical enzymes involved in DNA replication and repair. Compounds with similar structures have been shown to inhibit topoisomerase IIβ activity, leading to DNA damage and subsequent apoptosis in cancer cells .
Case Studies
A notable case study involved the synthesis and evaluation of various quinoxaline derivatives for their anticancer properties. The most active derivative exhibited significant cytotoxicity and was further analyzed for its ability to induce apoptosis and inhibit topoisomerase activity. These findings suggest that modifications to the quinoxaline structure can enhance its therapeutic efficacy against cancer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
